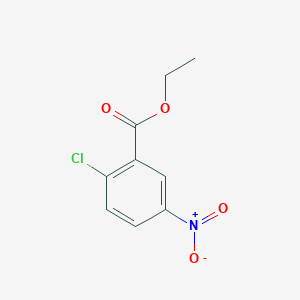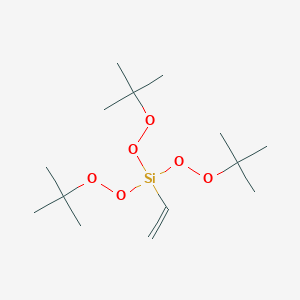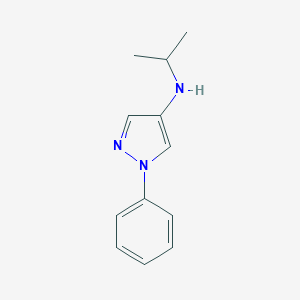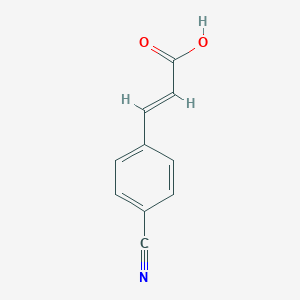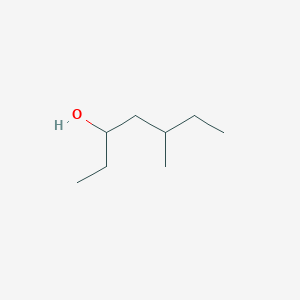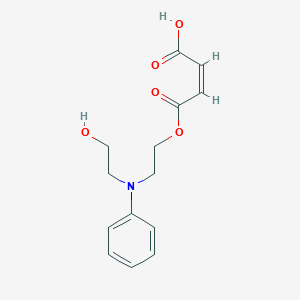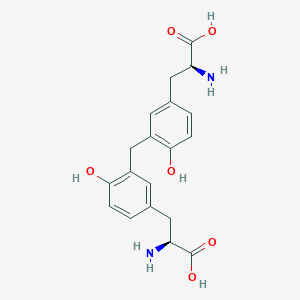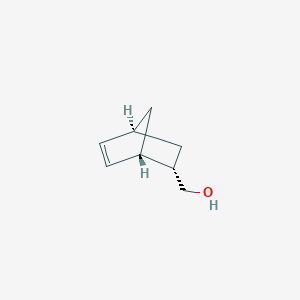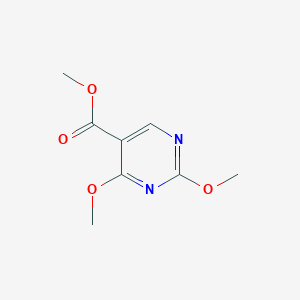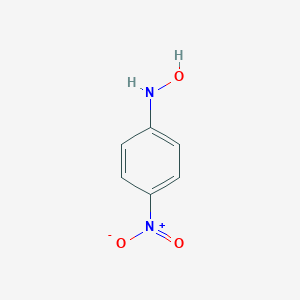
4-Nitrophenylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Se administra tópicamente en forma de gotas para los ojos.
- Indicaciones: Taflotan controla la progresión del glaucoma de ángulo abierto y gestiona la hipertensión ocular, ya sea solo o en combinación con otros medicamentos.
- Mecanismo: Reduce la presión intraocular al aumentar la salida de fluido acuoso de los ojos .
Taflotan: (nombre químico: Tafluprost) es un análogo fluorado de la prostaglandina F2-alfa.
Métodos De Preparación
Rutas Sintéticas: Tafluprost se sintetiza químicamente.
Condiciones de Reacción: Las rutas sintéticas específicas y las condiciones de reacción son información propietaria en poder de las compañías farmacéuticas.
Producción Industrial: Los métodos de producción industrial también son propietarios, pero es probable que impliquen procesos sintéticos eficientes para producir Taflotan de alta calidad.
Análisis De Reacciones Químicas
Reacciones: Taflotan puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes: Estos detalles no están disponibles públicamente debido a la confidencialidad comercial.
Productos Principales: Los principales productos formados durante estas reacciones no se divulgan.
Aplicaciones Científicas De Investigación
Química: Las propiedades químicas y la reactividad de Taflotan lo convierten en un elemento valioso para estudiar los análogos de las prostaglandinas.
Biología: Los investigadores exploran sus efectos en los tejidos oculares y las vías celulares.
Medicina: Los oftalmólogos utilizan Taflotan clínicamente para controlar el glaucoma y la hipertensión ocular.
Industria: Las compañías farmacéuticas desarrollan y comercializan formulaciones de Taflotan.
Mecanismo De Acción
Sustancia Activa: Tafluprost es un profármaco que se convierte en .
Agonista: El ácido Tafluprost activa selectivamente el receptor de prostaglandina F.
Efecto: Aumenta la salida de fluido acuoso, lo que reduce la presión intraocular.
Comparación: Se observan mecanismos similares con otros análogos de PGF2-alfa como el latanoprost y el travoprost.
Comparación Con Compuestos Similares
Singularidad: La fluoración de Taflotan y su estructura química específica lo distinguen.
Compuestos Similares: Otros análogos de prostaglandinas incluyen latanoprost, travoprost y bimatoprost.
Propiedades
Número CAS |
16169-16-7 |
|---|---|
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H |
Clave InChI |
XXFXVCXUJCOLSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
| 16169-16-7 | |
Sinónimos |
4-nitrophenylhydroxylamine para-nitrophenylhydroxylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


